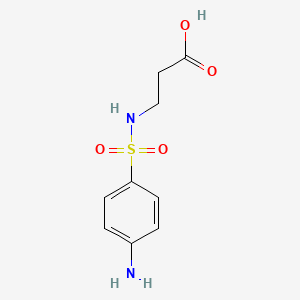
1-(2,5-Dimethylbenzyl)cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethylbenzyl)cyclopropan-1-ol is an organic compound with the molecular formula C12H16O It features a cyclopropane ring attached to a benzyl group that is substituted with two methyl groups at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylbenzyl)cyclopropan-1-ol typically involves the reaction of 2,5-dimethylbenzyl chloride with cyclopropylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production also emphasizes the importance of safety measures and environmental considerations to minimize the impact of chemical processes.
化学反応の分析
Types of Reactions
1-(2,5-Dimethylbenzyl)cyclopropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Nitro, sulfonyl, or halogenated derivatives
科学的研究の応用
1-(2,5-Dimethylbenzyl)cyclopropan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2,5-Dimethylbenzyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The benzyl group’s substituents can influence the compound’s reactivity and binding affinity to specific targets, leading to diverse biological and chemical effects.
類似化合物との比較
Similar Compounds
1-Cyclopropylcyclopropan-1-ol: Another cyclopropane derivative with similar structural features but different substituents.
2,5-Dimethylbenzyl alcohol: Lacks the cyclopropane ring but shares the benzyl group with methyl substituents.
Uniqueness
1-(2,5-Dimethylbenzyl)cyclopropan-1-ol is unique due to the presence of both a cyclopropane ring and a benzyl group with specific methyl substitutions. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC名 |
1-[(2,5-dimethylphenyl)methyl]cyclopropan-1-ol |
InChI |
InChI=1S/C12H16O/c1-9-3-4-10(2)11(7-9)8-12(13)5-6-12/h3-4,7,13H,5-6,8H2,1-2H3 |
InChIキー |
CCXKNUHPHKSRNY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)CC2(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


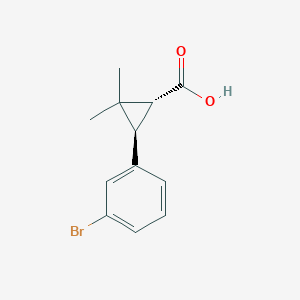

![2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13599772.png)

![1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine](/img/structure/B13599793.png)
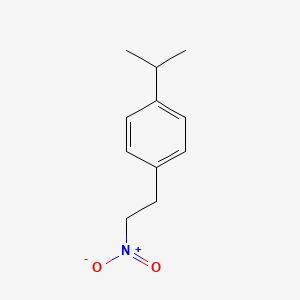
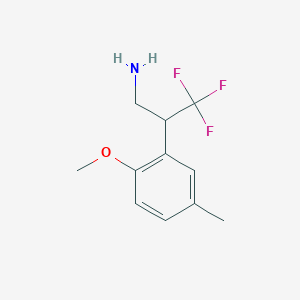
![3-hydroxy-N-(2-oxo-2-{2H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridin-2-yl}ethyl)pyridine-2-carboxamide](/img/structure/B13599807.png)
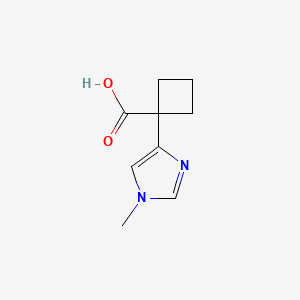
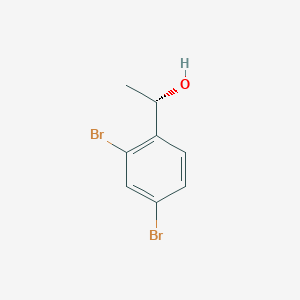

![2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one](/img/structure/B13599829.png)
